Cas no 2188210-99-1 (rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate)

rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL19889993
- 2188210-99-1
- EN300-27732410
- rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate
- 4-Piperidinecarboxylic acid, 3-methyl-, 1,1-dimethylethyl ester, (3S,4S)-
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- Inchi: 1S/C11H21NO2/c1-8-7-12-6-5-9(8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3/t8-,9+/m1/s1
- InChI Key: AVBWGECREPOGMS-BDAKNGLRSA-N
- SMILES: O(C(C)(C)C)C([C@H]1CCNC[C@H]1C)=O
Computed Properties
- Exact Mass: 199.157228913g/mol
- Monoisotopic Mass: 199.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: 1.6
Experimental Properties
- Density: 0.950±0.06 g/cm3(Predicted)
- Boiling Point: 253.1±33.0 °C(Predicted)
- pka: 9.82±0.10(Predicted)
rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27732410-2.5g |
rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate |
2188210-99-1 | 95.0% | 2.5g |
$1959.0 | 2025-03-19 | |
Enamine | EN300-27732410-10.0g |
rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate |
2188210-99-1 | 95.0% | 10.0g |
$4299.0 | 2025-03-19 | |
Enamine | EN300-27732410-0.1g |
rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate |
2188210-99-1 | 95.0% | 0.1g |
$879.0 | 2025-03-19 | |
Enamine | EN300-27732410-0.5g |
rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate |
2188210-99-1 | 95.0% | 0.5g |
$959.0 | 2025-03-19 | |
Enamine | EN300-27732410-0.25g |
rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate |
2188210-99-1 | 95.0% | 0.25g |
$920.0 | 2025-03-19 | |
Enamine | EN300-27732410-0.05g |
rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate |
2188210-99-1 | 95.0% | 0.05g |
$839.0 | 2025-03-19 | |
Enamine | EN300-27732410-1.0g |
rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate |
2188210-99-1 | 95.0% | 1.0g |
$999.0 | 2025-03-19 | |
Enamine | EN300-27732410-5.0g |
rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate |
2188210-99-1 | 95.0% | 5.0g |
$2900.0 | 2025-03-19 | |
Enamine | EN300-27732410-10g |
rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate |
2188210-99-1 | 10g |
$4299.0 | 2023-09-10 | ||
Enamine | EN300-27732410-5g |
rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate |
2188210-99-1 | 5g |
$2900.0 | 2023-09-10 |
rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate Related Literature
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Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Additional information on rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate
Research Brief on rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate (CAS: 2188210-99-1) in Chemical Biology and Pharmaceutical Applications
rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate (CAS: 2188210-99-1) is a chiral piperidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. The stereochemistry at the 3R,4R positions is crucial for its biological activity, making it a valuable scaffold for asymmetric synthesis.
Recent studies have focused on the optimization of synthetic routes for rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel catalytic asymmetric hydrogenation method that achieved >99% enantiomeric excess (ee) for the desired (3R,4R) configuration. This breakthrough addresses previous challenges in stereoselective synthesis and opens new avenues for large-scale production of this important intermediate.
In pharmaceutical applications, this compound has shown promise as a building block for protease inhibitors and neuromodulators. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate exhibit potent inhibitory activity against SARS-CoV-2 main protease (Mpro), with IC50 values in the low micromolar range. The tert-butyl ester group appears to play a critical role in enhancing membrane permeability while maintaining target specificity.
Structural-activity relationship (SAR) studies have identified the 3-methyl group as essential for binding affinity in several receptor systems. Molecular docking simulations suggest that this moiety contributes to favorable hydrophobic interactions with target proteins. Current research efforts are exploring modifications to the carboxylate functionality to improve pharmacokinetic properties while preserving the core scaffold's biological activity.
The compound's stability profile has been extensively characterized in recent preclinical studies. Accelerated stability testing under various pH and temperature conditions indicates that rac-tert-butyl (3R,4R)-3-methylpiperidine-4-carboxylate maintains >95% purity after 6 months at 25°C, making it suitable for long-term storage and formulation development. These findings support its potential as a versatile intermediate in drug discovery pipelines.
Emerging applications in radiopharmaceuticals have also been reported, where the piperidine core serves as a chelating site for diagnostic radionuclides. A 2024 study in the European Journal of Medicinal Chemistry demonstrated successful labeling of derivatives with fluorine-18 for positron emission tomography (PET) imaging applications, highlighting the compound's versatility beyond traditional small molecule therapeutics.
Future research directions include exploring the compound's utility in fragment-based drug discovery and as a template for developing covalent inhibitors. The presence of both hydrogen bond acceptor and donor sites in the molecule, along with its rigid yet modifiable structure, makes it particularly attractive for these applications. Ongoing clinical trials featuring drugs derived from this scaffold are expected to report results in 2025, which may further validate its importance in pharmaceutical development.
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